molecular formula C11H12BrF2NOS B2856640 4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide CAS No. 2034386-98-4

4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide

Cat. No.: B2856640
CAS No.: 2034386-98-4
M. Wt: 324.18
InChI Key: IBURRGGWYSJXMC-UHFFFAOYSA-N
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Description

4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in material science, pharmaceuticals, and organic electronics.

Scientific Research Applications

4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug discovery and development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiopheneThe reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and bromine at low temperatures (−78°C to room temperature) to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the thiophene ring or the carboxamide group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
  • 4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide

Uniqueness

This compound is unique due to the presence of both bromine and difluorocyclohexyl groups, which confer distinct chemical and physical properties. These features make it particularly suitable for applications in drug discovery and material science.

Properties

IUPAC Name

4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NOS/c12-7-5-9(17-6-7)10(16)15-8-1-3-11(13,14)4-2-8/h5-6,8H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBURRGGWYSJXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CS2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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